molecular formula C31H33N3O6 B13641001 4-Amino-1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one

4-Amino-1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one

Cat. No.: B13641001
M. Wt: 543.6 g/mol
InChI Key: COZLXEMWXGXVLK-UHFFFAOYSA-N
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Description

Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- is a synthetic nucleoside analog. It is commonly used in the field of DNA synthesis due to its unique structural properties. This compound is often referred to in the context of DNA phosphoramidites, which are essential for the synthesis of oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- involves several key steps. The exocyclic amine functions are protected by a benzoyl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and quality. The high coupling efficiency of DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include concentrated ammonia solution for deprotection and various oxidizing and reducing agents depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions typically yield the free nucleoside .

Scientific Research Applications

Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- involves its incorporation into DNA or RNA strands during synthesis. The molecular targets and pathways involved include the enzymes responsible for nucleic acid synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

  • Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-
  • Cytidine, 3’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
  • N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine-3’-O-[O-(2-cyanoethyl)-N,N’-diisopropylphosphoramidite]

Uniqueness

Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- is unique due to its specific structural modifications, which enhance its stability and efficiency in DNA synthesis .

Properties

IUPAC Name

4-amino-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)32)28-17-26(35)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,35H,17,19H2,1-3H3,(H2,32,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZLXEMWXGXVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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